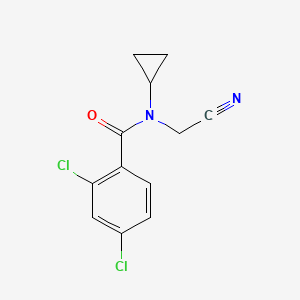
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide, also known as A-196, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzamide derivatives, which have been shown to have potent anti-tumor activity.
作用機序
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. PARP inhibitors such as 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide are particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
将来の方向性
Future research on 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide could focus on several areas, including:
1. Further exploration of its anti-tumor activity in different types of cancer.
2. Development of more efficient synthesis methods to improve its solubility and ease of use in lab experiments.
3. Investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploration of its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Investigation of its mechanism of action and potential side effects in normal cells.
合成法
The synthesis of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 2,4-dichloro-N-cyclopropylbenzamide. The addition of cyanomethyl anion to this intermediate results in the formation of the final product, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide.
科学的研究の応用
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
特性
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFCIUKTVZDTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

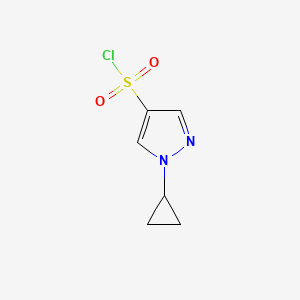
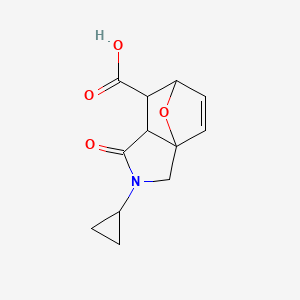

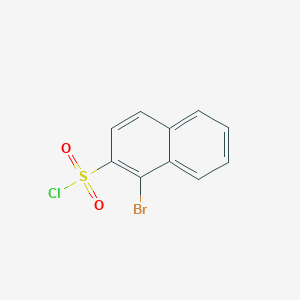
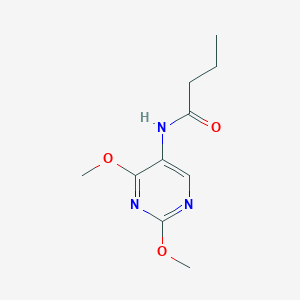

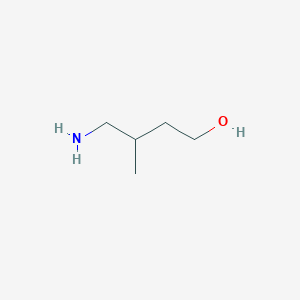
![N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545202.png)
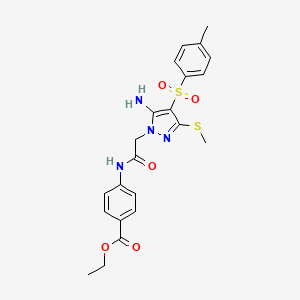
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)
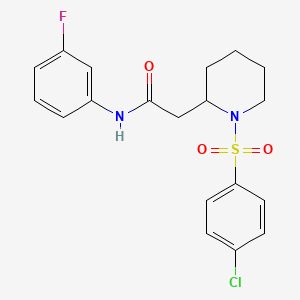
![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)
